![molecular formula C10H9NO2S B1462223 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1050884-45-1](/img/structure/B1462223.png)
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level .
Organic Synthesis
In organic chemistry, this acid serves as a building block for synthesizing more complex molecules. Its structure is particularly useful in constructing molecules with potential pharmacological activities .
Catalyst in Green Chemistry
The related compound, pyridine-2-carboxylic acid, has been used as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones. This suggests that 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid could also be explored for similar catalytic applications in producing high-yield, environmentally friendly reactions .
Chemical Synthesis
It’s a valuable reagent in chemical synthesis, providing a pathway to create a variety of chemical compounds used in different industries, from pharmaceuticals to agriculture .
Safety and Hazards
The safety information for “3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid” includes hazard statements H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Mechanism of Action
Mode of Action
Given the lack of information on its primary targets, it is difficult to provide a detailed explanation of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic Acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-4-11-9-7(5)6(2)8(14-9)10(12)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUCYYNYUHHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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